Positional Isomer Discrimination: InChI Key Unambiguity Versus Methiopropamine (2‑Propanamine Isomer)
The IUPAC name N‑methyl‑3‑thiophen‑2‑ylpropan‑1‑amine encodes a linear three‑carbon chain between the thiophene ring and the N‑methylamine group, whereas methiopropamine (N‑methyl‑1‑thiophen‑2‑ylpropan‑2‑amine) bears a branched α‑methyl substitution . The InChI Key of the target compound (UNUUERBHCKDOEI) differs from that of methiopropamine (HPHUWHKFQXTZPS) at every hierarchical layer, confirming non‑interchangeability in chromatographic and mass‑spectrometric identification [1]. This is critical for forensic and QC laboratories where isomer misassignment can lead to erroneous legal scheduling or batch release.
| Evidence Dimension | Molecular identity (InChI Key) |
|---|---|
| Target Compound Data | UNUUERBHCKDOEI (N‑methyl‑3‑thiophen‑2‑ylpropan‑1‑amine) |
| Comparator Or Baseline | HPHUWHKFQXTZPS (N‑methyl‑1‑thiophen‑2‑ylpropan‑2‑amine; methiopropamine) |
| Quantified Difference | Full InChI Key mismatch; different connectivity (linear vs. branched chain) |
| Conditions | IUPAC nomenclature and InChI algorithm v1.0.5 |
Why This Matters
Unambiguous structural identity is the first‑pass gate for compliant procurement; a mismatched InChI Key precludes use of the branched isomer in applications referencing the linear compound.
- [1] FDA Substance Registration System, UNII 64ON2ETH7I – Methiopropamine. InChI Key: HPHUWHKFQXTZPS. https://precision.fda.gov/uniisearch/srs/unii/64ON2ETH7I (accessed 2026-05-07). View Source
